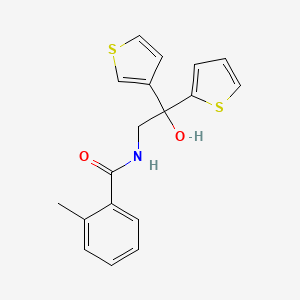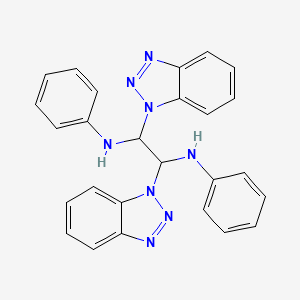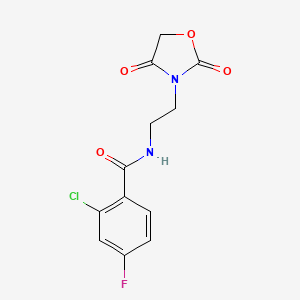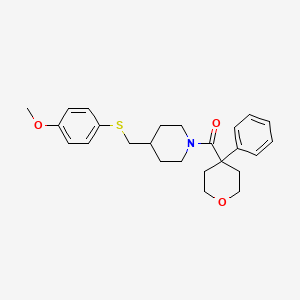![molecular formula C22H18N2O3 B2621261 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide CAS No. 851411-74-0](/img/structure/B2621261.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide, also known as MOC-Ac, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular function. By inhibiting HDACs, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide may help to promote cell death in cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may help to protect against a range of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide for lab experiments is its relative ease of synthesis and purification. Additionally, its unique chemical structure and properties make it a promising candidate for drug development and other applications. However, there are also some limitations to working with N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
Direcciones Futuras
There are many potential future directions for research on N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide. For example, further studies are needed to fully understand its mechanisms of action and potential side effects. Additionally, more research is needed to explore its potential applications in drug development, particularly for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for more studies to explore the potential use of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
Métodos De Síntesis
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-aminonicotinic acid, followed by the reaction with 3-methylphenylacetyl chloride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for drug development, particularly for the treatment of cancer and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)12-19(25)23-18-11-14(2)20-21(24-18)16-8-3-4-9-17(16)27-22(20)26/h3-11H,12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPQCYQEFRSXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)



![2-(4-((5-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2621186.png)


![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)


![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)

